

Spectroscopic Analysis of (D-His2)-Goserelin: An In-depth Technical Guide

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Compound of Interest

Compound Name: (D-His2)-Goserelin

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This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of **(D-His2)-Goserelin**, a synthetic analog of gonadotropin-releasing hormone (GnRH). Given the limited availability of specific spectroscopic data for the (D-His2) derivative, this paper will focus on the well-established analytical methodologies for the parent compound, Goserelin. The principles and expected outcomes are directly applicable to **(D-His2)-Goserelin**, with anticipated minor variations primarily in the nuclear magnetic resonance (NMR) spectrum corresponding to the substitution at the second amino acid residue.

Introduction to (D-His2)-Goserelin

(D-His2)-Goserelin is a derivative of Goserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.^[1] The modification at the second histidine residue is intended to alter its biological activity, receptor binding affinity, or pharmacokinetic profile. The molecular formula for **(D-His2)-Goserelin** is $C_{59}H_{84}N_{18}O_{14}$, with a molecular weight of 1269.41 g/mol.^{[2][3]} Accurate and robust analytical techniques are paramount for its characterization, impurity profiling, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure and dynamics of peptides in solution.^[4] For Goserelin and its analogs,

^1H and ^{13}C NMR are crucial for confirming the amino acid sequence, identifying diastereomeric impurities, and assessing conformational purity.

Data Presentation: Expected Chemical Shifts for Goserelin

The following table summarizes the expected proton (^1H) and carbon (^{13}C) NMR chemical shifts for the amino acid residues of Goserelin in an aqueous solution. It is anticipated that the chemical shifts for **(D-His2)-Goserelin** would be very similar, with the most significant deviations observed for the protons and carbons of the D-Histidine residue at position 2 and its immediate neighbors.

Amino Acid Residue	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
pGlu	α-H: 4.1-4.3, β-H: 2.1-2.4, γ-H: 2.4-2.6	Cα: 55-57, Cβ: 28-30, Cγ: 30-32, Cδ: 178-180, C=O: 175-177
His	α-H: 4.6-4.8, β-H: 3.1-3.3, Imidazole C2-H: 8.5-8.7, Imidazole C4-H: 7.2-7.4	Cα: 53-55, Cβ: 28-30, Cγ (imidazole C5): 118-120, Cδ2 (imidazole C2): 135-137, Cε1 (imidazole C4): 130-132
Trp	α-H: 4.6-4.8, β-H: 3.2-3.4, Indole NH: 10.0-10.2, Indole C2-H: 7.2-7.4, Indole C4-H: 7.6-7.8, Indole C5,C6,C7-H: 7.0-7.2	Cα: 54-56, Cβ: 27-29, Cγ (indole C3): 110-112, Cδ1 (indole C2): 124-126, Cδ2 (indole C4): 118-120, Cε2 (indole C7): 121-123, Cε3 (indole C3a): 127-129, Cζ2 (indole C5): 119-121, Cζ3 (indole C6): 111-113, Cη2 (indole C4a): 136-138
Ser	α-H: 4.4-4.6, β-H: 3.8-4.0	Cα: 56-58, Cβ: 61-63
Tyr	α-H: 4.5-4.7, β-H: 3.0-3.2, Phenyl C2,6-H: 7.1-7.3, Phenyl C3,5-H: 6.8-7.0	Cα: 55-57, Cβ: 37-39, Cγ (phenyl C1): 127-129, Cδ1,δ2 (phenyl C2,6): 130-132, Cε1,ε2 (phenyl C3,5): 115-117, Cζ (phenyl C4): 155-157
D-Ser(tBu)	α-H: 4.3-4.5, β-H: 3.6-3.8, t-Butyl: 1.2-1.4	Cα: 56-58, Cβ: 68-70, C(tBu): 73-75, CH ₃ (tBu): 27-29
Leu	α-H: 4.3-4.5, β-H: 1.6-1.8, γ-H: 1.5-1.7, δ-CH ₃ : 0.9-1.0	Cα: 52-54, Cβ: 40-42, Cγ: 24-26, Cδ1,δ2: 22-24
Arg	α-H: 4.2-4.4, β-H: 1.8-2.0, γ-H: 1.6-1.8, δ-H: 3.1-3.3, Guanidinium NH: 7.0-7.5	Cα: 54-56, Cβ: 28-30, Cγ: 25-27, Cδ: 41-43, Cζ (guanidinium): 157-159
Pro	α-H: 4.3-4.5, β-H: 2.0-2.2, γ-H: 1.9-2.1, δ-H: 3.6-3.8	Cα: 60-62, Cβ: 29-31, Cγ: 25-27, Cδ: 47-49

Gly-NH₂ α -H: 3.8-4.0C α : 43-45

Note: Chemical shifts are dependent on solvent, pH, and temperature. The values presented are typical ranges.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(D-His2)-Goserelin** in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O 9:1). The pH of the solution should be adjusted to a range of 4-6 to minimize the exchange rate of amide protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **¹H NMR Acquisition:** Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **2D NMR Acquisition:** To unambiguously assign the proton resonances, acquire two-dimensional NMR spectra, including:
 - **COSY (Correlation Spectroscopy):** To identify scalar-coupled protons within the same amino acid residue.
 - **TOCSY (Total Correlation Spectroscopy):** To identify all protons within a spin system of an amino acid residue.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.
- **¹³C NMR Acquisition:** Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Two-dimensional heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the carbon resonances by correlating them to their attached protons.

- **Data Processing and Analysis:** Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The chemical shifts, coupling constants, and NOE cross-peaks are then analyzed to assign the resonances and determine the solution structure of the peptide.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the molecular weight and amino acid sequence of peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides, often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.

Data Presentation: Expected Mass Spectrometric Data

Parameter	Expected Value for (D-His2)-Goserelin
Molecular Formula	C ₅₉ H ₈₄ N ₁₈ O ₁₄
Monoisotopic Mass	1268.64 g/mol
Average Mass	1269.41 g/mol
Common Adducts (ESI-MS)	[M+H] ⁺ , [M+Na] ⁺ , [M+2H] ²⁺

Experimental Protocol: LC-MS/MS

- **Sample Preparation:** Prepare a stock solution of **(D-His2)-Goserelin** in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.
- **Liquid Chromatography (LC) Separation:**
 - **Column:** Use a C18 reversed-phase column suitable for peptide separations.
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

- Mass Spectrometry (MS) Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - MS Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 400-1500).
- Tandem Mass Spectrometry (MS/MS):
 - Precursor Ion Selection: Isolate the most abundant protonated molecular ion (e.g., $[M+2H]^{2+}$).
 - Fragmentation: Induce fragmentation of the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - MS/MS Scan: Acquire the product ion spectrum.
- Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively. This fragmentation pattern allows for the confirmation of the amino acid sequence.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) provides information on the proportions of α -helix, β -sheet, and random coil conformations.

Data Presentation: Expected Circular Dichroism Data

Based on studies of Goserelin and other GnRH analogs, the peptide is expected to adopt a predominantly random coil or unordered structure in aqueous solution.^[5] This would be characterized by a CD spectrum with a strong negative band near 200 nm.

Secondary Structure	Wavelength of Maxima/Minima (nm)
α -helix	Negative bands at ~222 and ~208 nm, positive band at ~193 nm
β -sheet	Negative band at ~218 nm, positive band at ~195 nm
Random Coil	Strong negative band near 200 nm

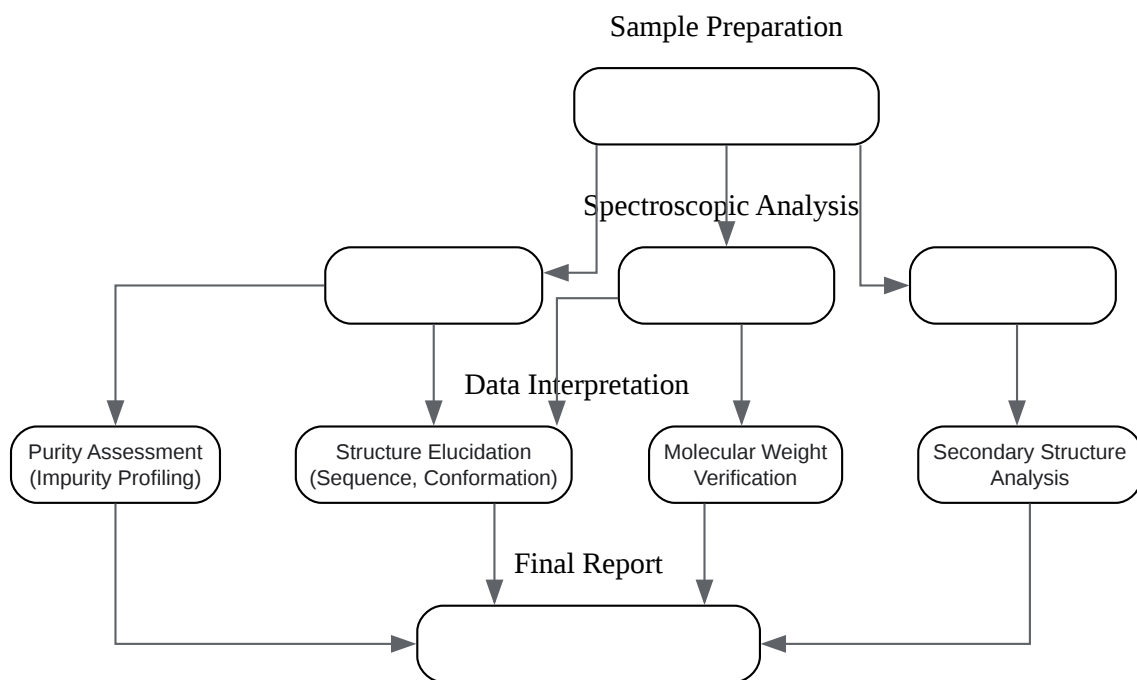
Experimental Protocol: Circular Dichroism Spectroscopy

- **Sample Preparation:** Prepare a solution of **(D-His2)-Goserelin** in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
- **Instrumentation:** Use a calibrated spectropolarimeter.
- **Data Acquisition:**
 - **Wavelength Range:** Scan from 260 nm down to 190 nm.
 - **Pathlength:** Use a quartz cuvette with a short pathlength (e.g., 0.1 cm).
 - **Parameters:** Set an appropriate scanning speed, bandwidth, and response time.
 - **Blanking:** Record a spectrum of the buffer alone and subtract it from the sample spectrum.
- **Data Analysis:** The resulting CD spectrum, typically plotted as mean residue ellipticity $[\theta]$ versus wavelength, is analyzed. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of **(D-His2)-Goserelin**.

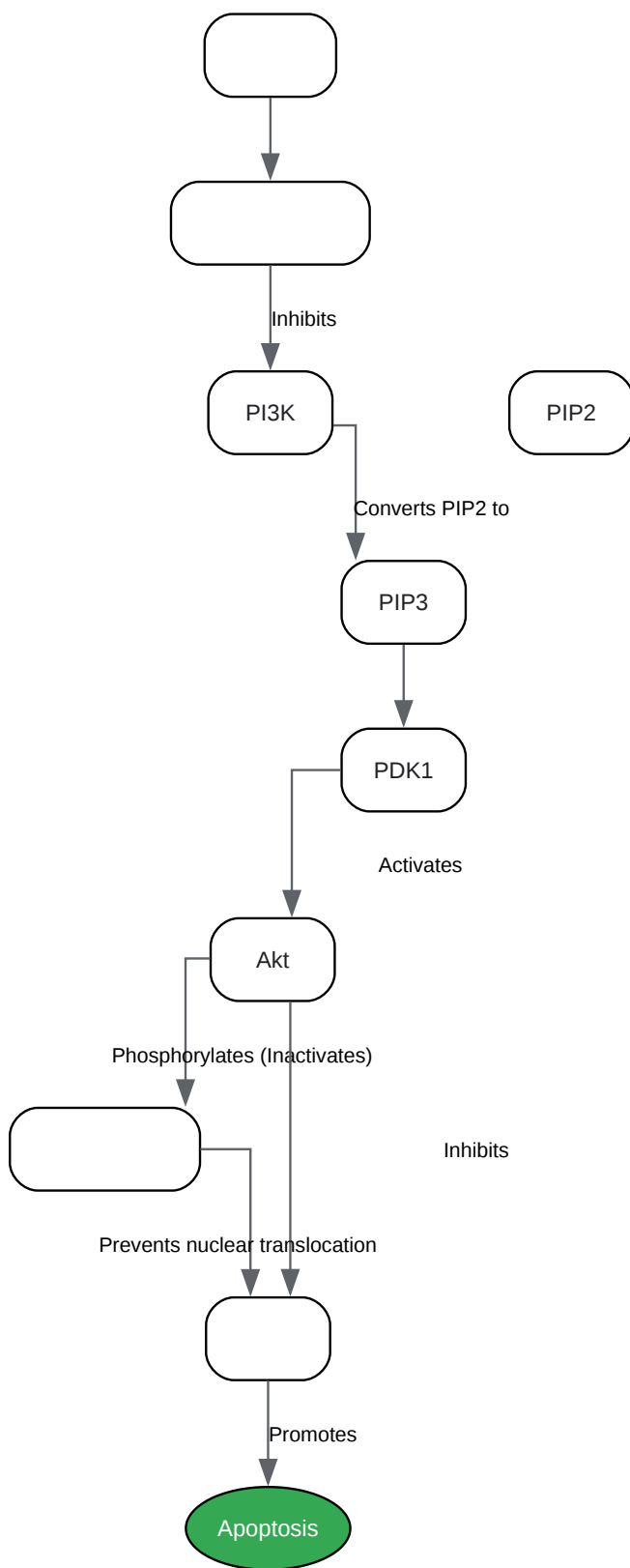


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Caption: General experimental workflow for the spectroscopic analysis of **(D-His2)-Goserelin**.

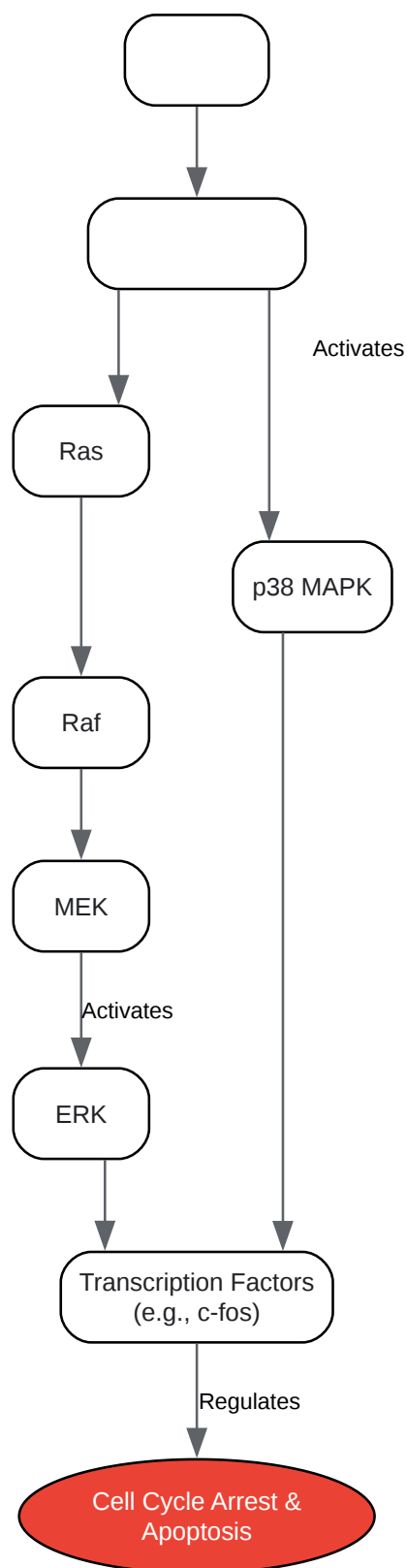
Goserelin Signaling Pathways

Goserelin exerts its therapeutic effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways.[6]



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Caption: Goserelin's modulation of the PI3K/Akt signaling pathway to induce apoptosis.



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Caption: Goserelin's influence on the MAPK signaling cascade in cancer cells.

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